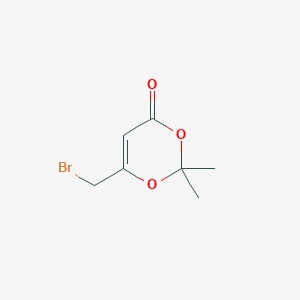
4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives. This compound is characterized by the presence of a bromomethyl group attached to a dioxin ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 2,2-dimethyl-4H-1,3-dioxin-4-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), yielding the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (acetone, ethanol), and bases (potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity . The compound’s effects are mediated through pathways involving electrophilic substitution and covalent bonding with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- 2-Bromomethylquinoline-3-carboxylate
Uniqueness
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is unique due to its specific dioxin ring structure and the presence of two methyl groups, which confer distinct chemical properties. This compound’s reactivity and versatility in various chemical reactions make it a valuable tool in synthetic chemistry and scientific research.
Propriétés
Numéro CAS |
81956-30-1 |
|---|---|
Formule moléculaire |
C7H9BrO3 |
Poids moléculaire |
221.05 g/mol |
Nom IUPAC |
6-(bromomethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(2)10-5(4-8)3-6(9)11-7/h3H,4H2,1-2H3 |
Clé InChI |
HPJDBTSUOAQLJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=CC(=O)O1)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


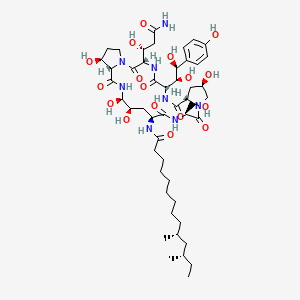
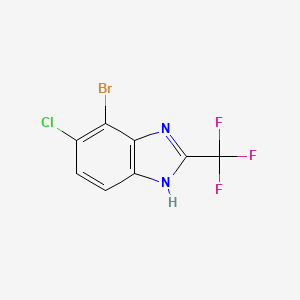
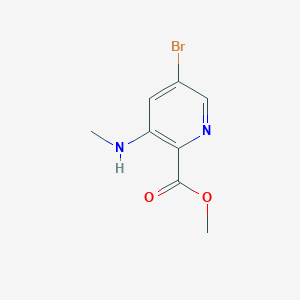
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
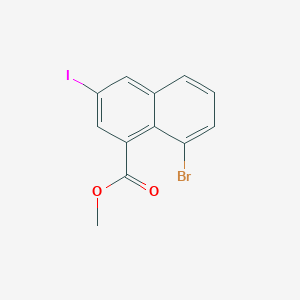
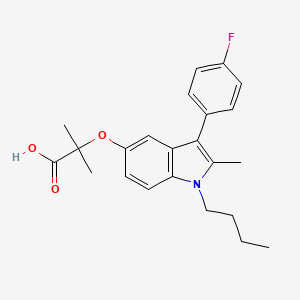
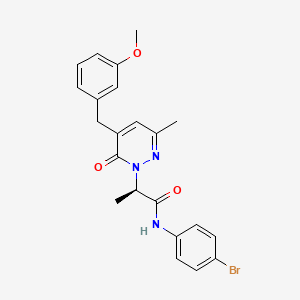
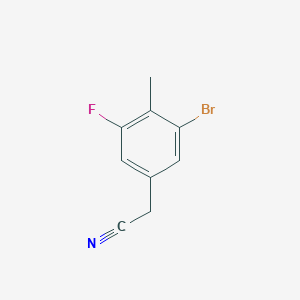
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
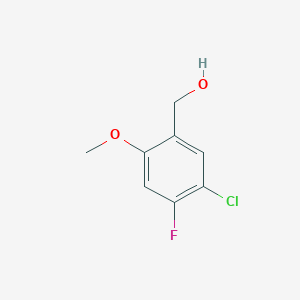
![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
